n-Methylornithine
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Overview
Description
N-Methylornithine is an amino acid with the chemical formula CH₃N(H)(CH₂)₃CH(NH₂)CO₂H. It is a white solid that occurs naturally, albeit rarely This compound is a derivative of ornithine, where a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylornithine can be synthesized through a multi-step pathway involving the conversion of arginine, a canonical amino acid, into this compound. This process involves a series of metalloenzymes that act on a precursor peptide synthesized by the ribosome . The metalloenzymes convert arginine into this compound in a step-wise fashion, resulting in the formation of the compound within enteropeptin .
Industrial Production Methods: The use of metalloenzymes and ribosomally synthesized peptide natural products (RiPPs) could be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-Methylornithine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler compounds.
Scientific Research Applications
N-Methylornithine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it plays a role in the biosynthesis of antimicrobial peptides, such as enteropeptins, which have narrow-spectrum activity against specific bacterial strains . In medicine, this compound is studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria . In industry, it may be used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methylornithine involves its incorporation into peptide sequences by metalloenzymes. These enzymes convert arginine into this compound, which is then incorporated into the peptide sequence of enteropeptins . The resulting peptides exhibit antimicrobial activity, inhibiting the growth of specific bacterial strains . The molecular targets and pathways involved in this process include the ribosome and various metalloenzymes that catalyze the conversion of arginine to this compound .
Comparison with Similar Compounds
N-Methylornithine is unique compared to other similar compounds due to its specific role in the biosynthesis of antimicrobial peptides. Similar compounds include other amino acid derivatives such as N-Methylarginine and N-Methyllysine. These compounds also undergo enzymatic modifications and play roles in various biological processes. this compound is distinct in its incorporation into enteropeptins and its specific antimicrobial activity .
Properties
CAS No. |
3485-66-3 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2S)-2-amino-5-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
HZVXTZMGAFEVFQ-YFKPBYRVSA-N |
Isomeric SMILES |
CNCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CNCCCC(C(=O)O)N |
Origin of Product |
United States |
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